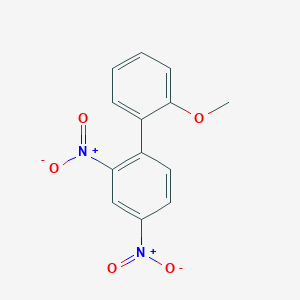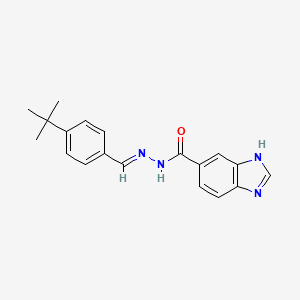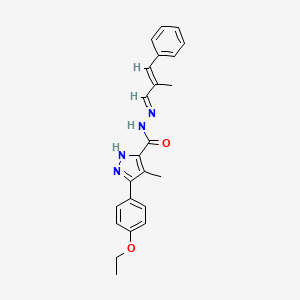![molecular formula C13H11N3O6S B12002834 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid CAS No. 37791-29-0](/img/structure/B12002834.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid is an organic compound that features a thiophene ring substituted with nitro groups and an amino group, linked to a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid typically involves the nitration of thiophene followed by amination and subsequent coupling with phenylpropanoic acid. The nitration of thiophene can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,5-dinitrothiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield 3,5-dinitrothiophen-2-amine .
The final step involves coupling the 3,5-dinitrothiophen-2-amine with phenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for nitration and amination steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of acylated or alkylated derivatives with varied functional groups.
Applications De Recherche Scientifique
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can be incorporated into polymers to modify their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structural features and biological activity.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid involves its interaction with molecular targets through its nitro and amino groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with biological macromolecules such as proteins and nucleic acids. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrothiophen-2-amine: Shares the thiophene ring with nitro groups but lacks the phenylpropanoic acid moiety.
2-Amino-3,5-dinitrothiophene: Similar structure but without the phenylpropanoic acid component.
Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid is unique due to the combination of the thiophene ring with nitro and amino groups, and the phenylpropanoic acid moiety. This unique structure imparts specific electronic and steric properties, making it valuable for diverse applications in research and industry .
Propriétés
| 37791-29-0 | |
Formule moléculaire |
C13H11N3O6S |
Poids moléculaire |
337.31 g/mol |
Nom IUPAC |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H11N3O6S/c17-13(18)9(6-8-4-2-1-3-5-8)14-12-10(15(19)20)7-11(23-12)16(21)22/h1-5,7,9,14H,6H2,(H,17,18) |
Clé InChI |
JQDKTSWFZUFLCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)


acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)

![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)

![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)
